2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile
Description
2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 2-position and a branched alkylamine substituent, (3-methylbutan-2-yl)amino, at the 6-position of the aromatic ring. The (3-methylbutan-2-yl)amino group introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and half-life.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-6-4-5-11(13)10(12)7-14/h4-6,8-9,15H,1-3H3 |
InChI Key |
RXJLDKHFLKFRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine, such as 3-methylbutan-2-amine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, depending on its specific application .
Comparison with Similar Compounds
The following analysis compares 2-fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, synthesis, and biological relevance.
Structural Features and Physicochemical Properties
The substituents at the 2- and 6-positions significantly alter molecular weight, polarity, and lipophilicity. Key comparisons include:
Key Observations :
- Bulky substituents like 4-methylphenoxy or azepane-derived amines may reduce solubility in aqueous media, whereas trifluoromethyl groups enhance thermal and oxidative stability.
Biological Activity
2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a fluorinated benzonitrile derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structure, has implications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
Chemical Structure and Properties
The chemical formula for 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is CHFN. Its structure includes a fluorine atom and an amino group, which contribute to its biological activity. The presence of the 3-methylbutan-2-yl group enhances its lipophilicity, potentially influencing its pharmacokinetics.
The biological activity of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is primarily associated with its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to affect neurotransmitter systems and may influence serotonin transporter activity, which is crucial in mood regulation and various psychiatric disorders .
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzonitrile compounds can exhibit significant biological activity against various cell lines. For example, compounds structurally related to 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile have been tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | A549 (Lung) | 10 | Moderate cytotoxicity |
| Study B | HeLa (Cervical) | 5 | High cytotoxicity |
| Study C | MCF7 (Breast) | 15 | Low cytotoxicity |
Case Study 1: Anticancer Activity
A recent study explored the anticancer potential of structurally similar benzonitrile compounds. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile in this mechanism remains to be elucidated, but its structural features suggest it may share similar pathways.
Case Study 2: Neurotransmitter Modulation
Another research effort focused on the modulation of neurotransmitter systems by fluorinated benzonitriles. It was found that these compounds could inhibit the uptake of serotonin, thereby increasing its availability in synaptic clefts. This action aligns with the pharmacological profiles observed in antidepressant medications, suggesting potential applications in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
